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molecular formula C11H13N3 B8547982 3-(Dimethylamino)isoquinolin-5-amine

3-(Dimethylamino)isoquinolin-5-amine

Cat. No. B8547982
M. Wt: 187.24 g/mol
InChI Key: FFWRMLRDYZWKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285563B2

Procedure details

3-Chloro-5-nitroisoquinoline (Description 108, 160 mg, 0.767 mmol) was dissolved in 33% ethanolic dimethylamine (6 ml) and the mixture then heated in a sealed tube at 100° C. for 2.5 h. After cooling to room temperature the solvent and excess dimethylamine was evaporated and the residue reduced according to the procedure of Description 45 to give the title compound (85 mg, 59%).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][C:5]2[C:10]([CH:11]=1)=[C:9]([N+:12]([O-])=O)[CH:8]=[CH:7][CH:6]=2.[CH3:15][NH:16][CH3:17]>>[CH3:15][N:16]([CH3:17])[C:2]1[N:3]=[CH:4][C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([NH2:12])[C:10]=2[CH:11]=1

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
ClC=1N=CC2=CC=CC(=C2C1)[N+](=O)[O-]
Name
Quantity
6 mL
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Name
Type
product
Smiles
CN(C=1N=CC=2C=CC=C(C2C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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